molecular formula C9H15I B6241948 1-tert-butyl-3-iodobicyclo[1.1.1]pentane CAS No. 197914-22-0

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

カタログ番号 B6241948
CAS番号: 197914-22-0
分子量: 250.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-butyl-3-iodobicyclo[1.1.1]pentane, also known as Tibociclib, is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. CDK2 is a protein that plays a crucial role in cell cycle regulation, and its inhibition has shown promise in cancer treatment. In

作用機序

1-tert-butyl-3-iodobicyclo[1.1.1]pentane works by selectively inhibiting the activity of CDK2, which is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy.

実験室実験の利点と制限

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, including its high selectivity for CDK2 and its ability to inhibit the growth of various cancer cell lines. However, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane also has some limitations, including its relatively low potency and its potential for off-target effects.

将来の方向性

There are several future directions for the research and development of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane. One potential direction is the optimization of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's potency and selectivity for CDK2. Another direction is the investigation of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new drug delivery systems for 1-tert-butyl-3-iodobicyclo[1.1.1]pentane could potentially improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, inducing cell cycle arrest and apoptosis, and sensitizing cancer cells to chemotherapy. While 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, there are also some limitations. However, with further research and development, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has the potential to become an effective cancer treatment.

合成法

The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane involves the reaction between 1-tert-butyl-3-iodocyclobutane and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction yields 1-tert-butyl-3-lithiocyclobutane, which is then reacted with 1,3-dibromopropane to obtain 1-tert-butyl-3-iodobicyclo[1.1.1]pentane.

科学的研究の応用

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been extensively studied for its potential as a selective CDK2 inhibitor. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits CDK2 activity with an IC50 value of 0.008 μM. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.

特性

{ "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep reaction pathway involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "tert-Butyl chloride", "Sodium iodide", "Sodium bicarbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclopropane is reacted with tert-butyl chloride in the presence of sodium iodide to form 1-tert-butylcyclopropane.", "Step 2: 1-tert-butylcyclopropane is treated with sodium bicarbonate and iodine to form 1-tert-butyl-3-iodocyclopropane.", "Step 3: 1-tert-butyl-3-iodocyclopropane is reacted with acetone in the presence of hydrochloric acid to form 1-tert-butyl-3-iodobutan-2-one.", "Step 4: 1-tert-butyl-3-iodobutan-2-one is reduced with sodium borohydride to form 1-tert-butyl-3-iodobutane.", "Step 5: 1-tert-butyl-3-iodobutane is reacted with sodium hydroxide to form 1-tert-butyl-3-iodobicyclo[1.1.1]pentane." ] }

CAS番号

197914-22-0

製品名

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

分子式

C9H15I

分子量

250.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。